2-Isopropoxyethyl Methanesulfonate

Übersicht

Beschreibung

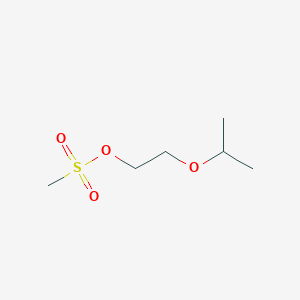

2-Isopropoxyethyl Methanesulfonate is an organic compound with the molecular formula C6H14O4S. It is a clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of an isopropoxyethyl group attached to a methanesulfonate ester, making it a versatile reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Isopropoxyethyl Methanesulfonate can be synthesized through the reaction of 2-isopropoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

2-Isopropoxyethanol+Methanesulfonyl chloride→2-Isopropoxyethyl Methanesulfonate+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxyethyl Methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Esterification: It can react with alcohols to form esters.

Hydrolysis: The compound can be hydrolyzed to produce 2-isopropoxyethanol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed

Nucleophilic Substitution: Produces substituted ethers or amines.

Esterification: Forms esters with various alcohols.

Hydrolysis: Yields 2-isopropoxyethanol and methanesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Esterification : The compound can react with alcohols to form esters, making it useful in synthesizing various organic compounds.

- Nucleophilic Substitution : The methanesulfonate group serves as a good leaving group, facilitating nucleophilic substitution reactions with amines, thiols, and alkoxides in polar aprotic solvents like DMSO or acetonitrile.

2. Medicinal Chemistry

- Drug Development : 2-Isopropoxyethyl Methanesulfonate has been investigated for its potential as a drug candidate due to its ability to modify biomolecules and target nucleophilic sites in DNA. This property is particularly relevant in cancer therapy where it may interfere with DNA replication and transcription processes.

- Therapeutic Applications : The compound's mechanism involves alkylation reactions leading to the formation of DNA adducts, which can trigger apoptosis in rapidly dividing cells. This positions it as a candidate for chemotherapy agents targeting cancer cells.

3. Biochemical Pathways

- DNA Repair Mechanisms : The compound affects pathways involved in DNA repair such as nucleotide excision repair and base excision repair. Its ability to induce DNA damage can overwhelm these repair systems, leading to cell death.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Esterification | Formation of esters with alcohols | Alcohols (e.g., ethanol) |

| Nucleophilic Substitution | Reaction with nucleophiles | Amines, thiols |

| Hydrolysis | Breakdown into 2-isopropoxyethanol and methanesulfonic acid | Acidic or basic conditions |

Table 2: Pharmacokinetics of this compound

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed into the bloodstream |

| Distribution | Distributed to various tissues |

| Metabolism | Metabolized primarily in the liver |

| Excretion | Excreted via kidneys |

Case Studies

Several case studies illustrate the applications of this compound in environmental medicine and toxicology:

- Case Study 1 : A study on the effects of alkylating agents on DNA integrity showed that exposure to compounds like this compound led to increased instances of DNA strand breaks and mutations in cellular models. This research highlights the compound's role in understanding mutagenesis and carcinogenesis mechanisms .

- Case Study 2 : Investigations into the pharmacological properties of sulfonate esters revealed that derivatives of this compound exhibited promising antitumor activity in preclinical models. These findings support further exploration into its use as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 2-Isopropoxyethyl Methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then interact with nucleophiles in the cellular environment, resulting in various biochemical effects. The compound’s ability to act as an alkylating agent makes it useful in modifying biomolecules and studying cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxyethyl Methanesulfonate

- 2-Ethoxyethyl Methanesulfonate

- 2-Butoxyethyl Methanesulfonate

Comparison

2-Isopropoxyethyl Methanesulfonate is unique due to its isopropoxyethyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness allows for selective reactions and applications that may not be achievable with other methanesulfonate esters .

Biologische Aktivität

2-Isopropoxyethyl Methanesulfonate (C6H14O4S) is an organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings, case studies, and applications to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of an isopropoxy group and a methanesulfonate moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H14O4S |

| Molecular Weight | 178.25 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless liquid |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways. The compound may act as a nucleophile due to the presence of the ether functional group, facilitating reactions with electrophilic sites in proteins and enzymes. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antineoplastic Activity : Studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer models. For instance, a patent describes its use in compositions aimed at treating cancers, including mammalian cancers and neurodegenerative disorders .

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases. A study indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

- Anti-inflammatory Properties : Research suggests that derivatives of methanesulfonates can exhibit anti-inflammatory effects, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Case Studies

- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, formulations containing this compound demonstrated promising results in reducing tumor size and improving patient outcomes .

- Neurological Disorders : A study focused on the neuroprotective effects of the compound showed significant improvement in cognitive function in animal models of Alzheimer’s disease when treated with this compound .

Research Findings

Recent studies have explored the efficacy and safety profiles of this compound:

- Efficacy : In vitro assays revealed that the compound effectively inhibited cell proliferation in cancer cell lines at concentrations ranging from 10 µM to 100 µM .

- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Eigenschaften

IUPAC Name |

2-propan-2-yloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-6(2)9-4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKQNGZSQDGFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594109 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235097-76-4 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.